molecular formula C10H15NO5 B14061279 allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate

allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B14061279
M. Wt: 229.23 g/mol
InChI Key: JSFRNUHSBARPHY-JAVCKPHESA-N
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Description

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines. This specific compound features an allyl group and a tetrahydrofuran ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an allyl carbamate with an ethoxy-substituted tetrahydrofuran derivative. The reaction typically requires a catalyst, such as palladium or iridium, and is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of green chemistry principles, such as employing carbon dioxide as a reagent, can also be integrated into the production process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The allyl group can undergo metabolic transformations, resulting in the release of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of an allyl group and a tetrahydrofuran ring, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

prop-2-enyl N-[(3S)-2-ethoxy-5-oxooxolan-3-yl]carbamate

InChI

InChI=1S/C10H15NO5/c1-3-5-15-10(13)11-7-6-8(12)16-9(7)14-4-2/h3,7,9H,1,4-6H2,2H3,(H,11,13)/t7-,9?/m0/s1

InChI Key

JSFRNUHSBARPHY-JAVCKPHESA-N

Isomeric SMILES

CCOC1[C@H](CC(=O)O1)NC(=O)OCC=C

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)OCC=C

Origin of Product

United States

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